Vapendavir-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Vapendavir is a capsid-binding antiviral agent that has shown clinical activity against human rhinovirus (HRV) and enterovirus 71 (EV71) strains .
- It binds to a pocket in the HRV strain HRV2 VP1 capsid protein, inhibiting the cytopathic effects of HRV2 and HRV14 in HeLa Ohio cells. It also inhibits replication in a panel of EV71 isolates .
Vapendavir-d5:
Preparation Methods
Reaction Conditions: Details regarding the reaction conditions for deuterium labeling would depend on the specific method employed.
Industrial Production: Information on industrial-scale production methods for Vapendavir-d5 is limited.
Chemical Reactions Analysis
Reactions: Vapendavir-d5 is primarily used as an internal standard for quantification by GC- or LC-MS.
Common Reagents and Conditions: These would vary based on the specific synthetic route used for deuterium labeling.
Major Products: The major product is this compound itself, which serves as a reference compound.
Scientific Research Applications
Antiviral Activity: Vapendavir-d5’s primary application lies in its antiviral activity against HRV and EV71.
Chemistry: It serves as a valuable tool for quantification in analytical chemistry.
Biology and Medicine: Research on its mechanism of action and potential therapeutic applications is ongoing.
Industry: While not widely used industrially, it may find applications in drug development.
Mechanism of Action
Target: Vapendavir-d5 binds to a pocket in the HRV2 VP1 capsid protein.
Effect: By inhibiting this interaction, it prevents HRV2 and HRV14 from causing cytopathic effects.
Molecular Pathways: Further studies are needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Uniqueness: Vapendavir-d5’s uniqueness lies in its deuterium labeling, which allows for precise quantification.
Similar Compounds: While this compound is unique, other capsid-binding antiviral agents exist, such as pleconaril and vapendavir itself.
Biological Activity
Vapendavir-d5, a derivative of Vapendavir, is a promising antiviral compound primarily known for its efficacy against enteroviruses, particularly Enterovirus 71 (EV71). This article discusses the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential applications in treating viral infections.
Overview of this compound
This compound is classified as a capsid binder, which means it inhibits viral replication by binding to the viral capsid. This mechanism is crucial for preventing the virus from attaching to and entering host cells. The compound has shown significant antiviral activity against various strains of EV71, which is associated with severe neurological diseases and hand-foot-and-mouth disease (HFMD).
The primary action of this compound involves:
- Capsid Binding : this compound binds to specific sites on the EV71 capsid, disrupting its ability to attach to host cells. This binding prevents the virus from entering cells and replicating.
- Inhibition of Viral Replication : In vitro studies have demonstrated that this compound effectively inhibits the replication of EV71 strains with EC50 values ranging from 0.5 to 1.4 μM .
- Resistance Mechanisms : Research indicates that some enteroviruses may develop resistance to antiviral agents. Understanding these mechanisms is essential for optimizing treatment protocols.
Efficacy in Clinical Studies
Recent clinical trials have evaluated the efficacy of this compound in different populations:
- Chronic Obstructive Pulmonary Disease (COPD) Patients : A double-blind, randomized placebo-controlled study assessed the impact of Vapendavir on respiratory symptoms following rhinovirus challenge in COPD patients. The study aims to determine whether early intervention with Vapendavir can mitigate exacerbations caused by viral infections .
- Enterovirus 71 Infections : A study highlighted that Vapendavir and its analogues effectively inhibit EV71 replication across multiple genogroups. The data suggest that Vapendavir could serve as a reference for developing new antiviral treatments targeting enteroviruses .
Data Table: Efficacy of this compound Against EV71
Strain/Isolate | EC50 (μM) | Genogroup |
---|---|---|
EV71 A | 0.5 | A |
EV71 B2 | 1.0 | B2 |
EV71 B5 | 1.2 | B5 |
EV71 C2 | 1.4 | C2 |
EV71 C4 | 0.8 | C4 |
Table 1: Efficacy of this compound against different strains of Enterovirus 71.
Case Studies and Research Findings
- In Vitro Studies : A comprehensive study demonstrated that this compound inhibited the replication of all tested EV71 isolates. The docking studies revealed strong binding interactions between this compound and the viral capsid, which were not observed with other compounds like pleconaril, indicating its superior efficacy .
- Clinical Trials in COPD : The ongoing clinical trial aims to evaluate the antiviral activity of Vapendavir in COPD patients post-rhinovirus challenge. Preliminary results suggest that early treatment may reduce the severity of symptoms and improve lung function .
- Resistance Development : Investigations into potential resistance mechanisms have shown that mutations in viral proteins can affect susceptibility to this compound. Continuous monitoring and adaptation of treatment strategies will be necessary to combat these emerging resistant strains .
Properties
Molecular Formula |
C21H26N4O3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-(1,1,2,2,2-pentadeuterioethoxy)-1,2-benzoxazole |
InChI |
InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3/i1D3,3D2 |
InChI Key |
DKSVBVKHUICELN-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C |
Canonical SMILES |
CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.